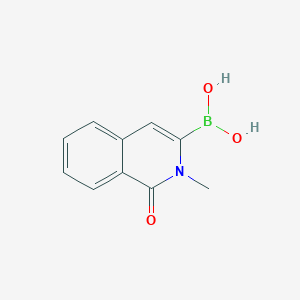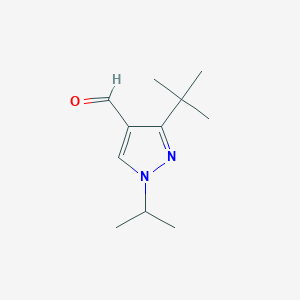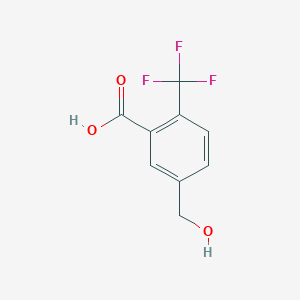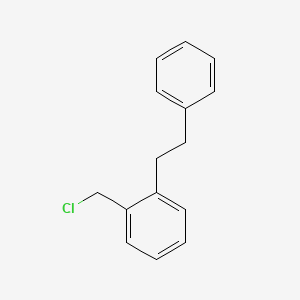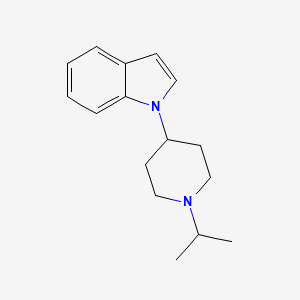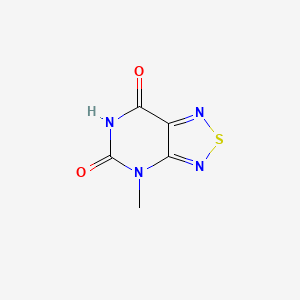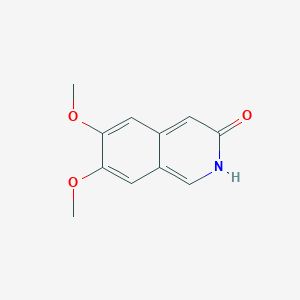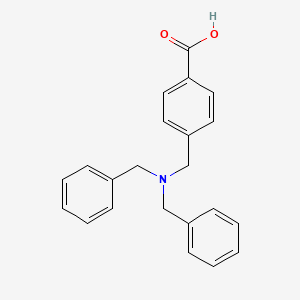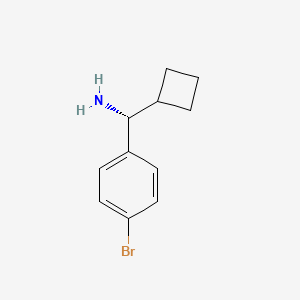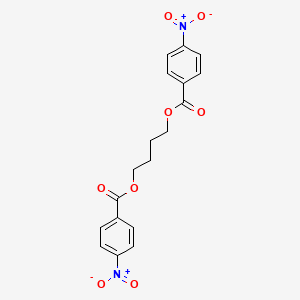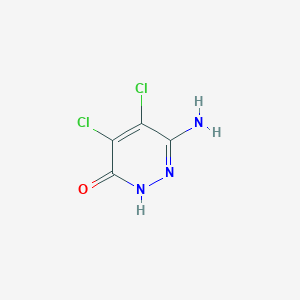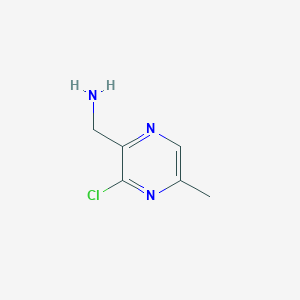![molecular formula C19H26ClNO4 B13984978 Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate CAS No. 649747-97-7](/img/structure/B13984978.png)
Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is a complex organic compound with the molecular formula C19H26ClNO4 and a molecular weight of 367.87 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring, an acetic acid moiety, and a phenylmethyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclohexaneacetic acid with 1-chloroethanol in the presence of a base to form the intermediate 1-chloroethoxycarbonyl derivative. This intermediate is then reacted with phenylmethyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexaneacetic acid derivatives: These compounds share the cyclohexaneacetic acid core but differ in their substituents.
Phenylmethyl esters: Compounds with similar ester groups but different core structures.
Chloroethoxycarbonyl derivatives: Compounds with similar chloroethoxycarbonyl groups but different overall structures.
Uniqueness
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .
Eigenschaften
CAS-Nummer |
649747-97-7 |
|---|---|
Molekularformel |
C19H26ClNO4 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
benzyl 2-[1-[(1-chloroethoxycarbonylamino)methyl]cyclohexyl]acetate |
InChI |
InChI=1S/C19H26ClNO4/c1-15(20)25-18(23)21-14-19(10-6-3-7-11-19)12-17(22)24-13-16-8-4-2-5-9-16/h2,4-5,8-9,15H,3,6-7,10-14H2,1H3,(H,21,23) |
InChI-Schlüssel |
SOWQPSMKOBHFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)NCC1(CCCCC1)CC(=O)OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


